molecular formula C23H24F2 B176587 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene CAS No. 121118-73-8

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene

Cat. No.: B176587
CAS No.: 121118-73-8
M. Wt: 338.4 g/mol
InChI Key: PEOWZOPAGXRWRE-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C23H24F2 It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene typically involves multiple steps. One common method starts with the preparation of 1,2-difluorobenzene, which is then subjected to a series of reactions to introduce the ethynyl and propylcyclohexyl groups. The key steps include:

    Halogenation: Introduction of fluorine atoms into the benzene ring.

    Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Hydrogenation: The reduction of the alkyne to introduce the propylcyclohexyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ethynyl and propylcyclohexyl groups can also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoro-4-((4-(4-propylphenyl)ethynyl)benzene): Similar structure but lacks the cyclohexyl group.

    1,2-Difluoro-4-((4-(4-methylcyclohexyl)phenyl)ethynyl)benzene: Similar structure with a methyl group instead of a propyl group.

Uniqueness

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene is unique due to the presence of both fluorine atoms and the propylcyclohexyl group, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

1,2-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h8-10,13-17,20H,2-3,6-7,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOWZOPAGXRWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562256
Record name 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121118-73-8
Record name 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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